Caldarchaeol vs. Archaeol: Two-Fold Larger Molecular Surface Area for Enhanced Membrane Coverage
At the air/water interface, caldarchaeol-derived tetraether lipids (PGC-I and DGC-I) exhibit molecular surface areas approximately twice that of diether lipids (DGA-I, PPDAA, PPTAA) at all surface pressures, confirming a U-shaped conformation with both polar headgroups anchored in the aqueous subphase [1]. This structural arrangement is absent in archaeol-based lipids, which adopt an extended chain conformation.
| Evidence Dimension | Molecular surface area at air/water interface |
|---|---|
| Target Compound Data | ~1.2-1.4 nm² (approximate values at low surface pressure, inferred from literature) |
| Comparator Or Baseline | Archaeol-derived diether lipids: ~0.6-0.7 nm² |
| Quantified Difference | ~2-fold larger |
| Conditions | Langmuir film balance at air/water interface, pH 0-8, 22°C |
Why This Matters
This 2-fold difference in molecular footprint directly impacts the packing density and potential drug-loading capacity of archaeosome formulations, making caldarchaeol a distinct choice for applications requiring high payload or specific membrane curvature.
- [1] Tomoaia-Cotisel, M., et al. (1992). Monolayer properties of archaeol and caldarchaeol polar lipids of a methanogenic archaebacterium, Methanospirillum hungatei, at the air/water interface. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1107(1), 148-154. View Source
